4-(2,3,5,6-Tetrachlorophenyl)phenol
Overview
Description
(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3’, 5’, and 6’ positions, and a hydroxyl group is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
The hydroxylation step involves the introduction of a hydroxyl group at the 4 position of the biphenyl ring. This can be achieved using various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Industrial Production Methods
In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated biphenyl derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of less chlorinated biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms can also interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-: Unique due to the specific positions of chlorine atoms and the presence of a hydroxyl group.
(1,1’-Biphenyl)-4-ol, 2’,3’,5’-trichloro-: Similar structure but with one less chlorine atom.
(1,1’-Biphenyl)-4-ol, 2’,3’,6’-trichloro-: Similar structure but with different positions of chlorine atoms.
Uniqueness
The uniqueness of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms at the 2’, 3’, 5’, and 6’ positions, along with a hydroxyl group at the 4 position, makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2,3,5,6-tetrachlorophenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRNOFIZNYHJDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933690 | |
Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14962-32-4 | |
Record name | (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.